molecular formula C19H18BrN3O4 B14950887 N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide

N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide

Cat. No.: B14950887
M. Wt: 432.3 g/mol
InChI Key: SWWMHPNISLDRCX-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide typically involves the reaction of 5-bromo-1,7-dimethyl-2-oxoindoline-3-carbaldehyde with 2-(4-methoxyphenoxy)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

N’-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N’-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide can be compared with other indole derivatives, such as:

  • N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
  • N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can influence their biological activities and applications .

Properties

Molecular Formula

C19H18BrN3O4

Molecular Weight

432.3 g/mol

IUPAC Name

N-(5-bromo-2-hydroxy-1,7-dimethylindol-3-yl)imino-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C19H18BrN3O4/c1-11-8-12(20)9-15-17(19(25)23(2)18(11)15)22-21-16(24)10-27-14-6-4-13(26-3)5-7-14/h4-9,25H,10H2,1-3H3

InChI Key

SWWMHPNISLDRCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C(=C2N=NC(=O)COC3=CC=C(C=C3)OC)O)C)Br

Origin of Product

United States

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